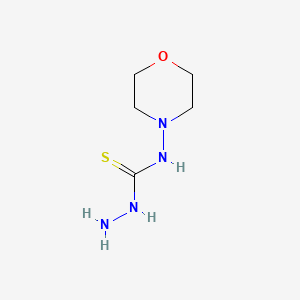
N-(Morpholin-4-yl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Morpholin-4-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound contains a morpholine ring, a hydrazine group, and a carbothioamide moiety, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholin-4-yl)hydrazinecarbothioamide typically involves the reaction of morpholine with hydrazinecarbothioamide under specific conditions. One common method involves the reaction of 1-(Morpholin-4-yl)propane-1,2-dione with N-(prop-2-en-1-yl)hydrazinecarbothioamide in ethanol with stirring and heating. The resulting pale-yellow precipitate is then separated through filtration, washed with ethanol, and dried in the air .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(Morpholin-4-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used.
科学的研究の応用
N-(Morpholin-4-yl)hydrazinecarbothioamide has several scientific research applications, including:
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(Morpholin-4-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
Similar compounds to N-(Morpholin-4-yl)hydrazinecarbothioamide include:
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- N-Allyl-2-(morpholin-4-ylcarbothioyl)hydrazinecarbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
61100-82-1 |
|---|---|
分子式 |
C5H12N4OS |
分子量 |
176.24 g/mol |
IUPAC名 |
1-amino-3-morpholin-4-ylthiourea |
InChI |
InChI=1S/C5H12N4OS/c6-7-5(11)8-9-1-3-10-4-2-9/h1-4,6H2,(H2,7,8,11) |
InChIキー |
ALWCAOKXIPCAOA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
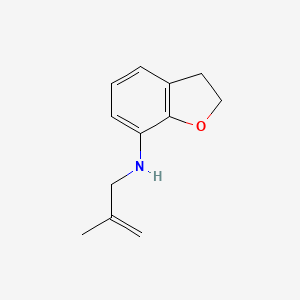
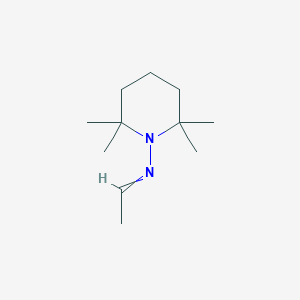
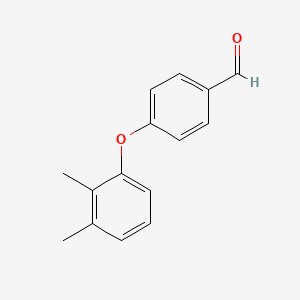
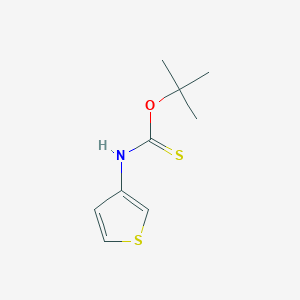

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
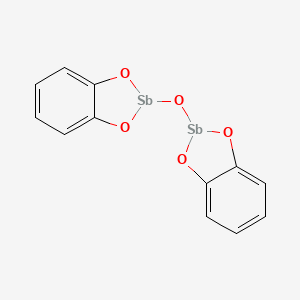
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
